molecular formula C5H3FN2O3 B2967132 6-Fluoro-3-nitropyridin-2-ol CAS No. 1806474-45-2

6-Fluoro-3-nitropyridin-2-ol

Cat. No.: B2967132
CAS No.: 1806474-45-2
M. Wt: 158.088
InChI Key: NVSVIFYPSMJCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-nitropyridin-2-ol is a useful research compound. Its molecular formula is C5H3FN2O3 and its molecular weight is 158.088. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Pathways

Nitropyridines have been used to synthesize a series of 2-substituted-5-nitro-pyridines . The impact of these compounds on biochemical pathways would depend on the specific substituents and their interactions with biological targets.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 6-Fluoro-3-nitropyridin-2-ol. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or higher temperatures.

Biological Activity

6-Fluoro-3-nitropyridin-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its antitumor, antibacterial, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C5H3FN2O3C_5H_3FN_2O_3. The structure includes a pyridine ring substituted with a fluorine atom and a nitro group, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the nitration of pyridine derivatives followed by fluorination. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as electrophilic aromatic substitution.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)11.35Induction of apoptosis via BAX upregulation
UO31 (Renal)6.6Inhibition of growth factor signaling pathways
HT-29 (Colon)9.24Interference with cell cycle progression

The compound's mechanism appears to involve modulation of apoptotic pathways and interference with cell cycle regulation, particularly affecting the G1 phase .

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated against various bacterial strains. Studies suggest that the introduction of a fluorine atom significantly enhances antibacterial activity by improving drug binding to bacterial targets.

Bacterial Strain MIC (µg/mL) Effect
Staphylococcus aureus32Moderate inhibition
Escherichia coli16Potent inhibition
Pseudomonas aeruginosa64Variable inhibition

The compound's ability to disrupt biofilm formation has been noted, indicating its potential utility in treating persistent infections .

Neurological Activity

Emerging studies have explored the effects of this compound on neurological disorders. It has shown affinity for serotonin receptors, suggesting potential applications in treating mood disorders such as Major Depressive Disorder (MDD) and anxiety .

Case Studies

  • Anticancer Evaluation : A study involving the NCI 60 human tumor cell line panel revealed selective growth inhibition against renal and breast cancer cell lines, indicating that structural modifications could enhance selectivity and potency against specific cancers .
  • Antimicrobial Testing : In a comparative study assessing biofilm inhibition, this compound demonstrated significant reductions in biofilm formation at concentrations correlating with its MIC values against Streptococcus pneumoniae .

Properties

IUPAC Name

6-fluoro-3-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSVIFYPSMJCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806474-45-2
Record name 6-fluoro-3-nitropyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.